Dantrolene's Interaction with Ryanodine Receptors: A Technical Guide
Dantrolene's Interaction with Ryanodine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dantrolene (B1669809) is a critical therapeutic agent for malignant hyperthermia (MH), a life-threatening condition triggered by uncontrolled calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1][2][3] Its primary mechanism of action involves the direct inhibition of the ryanodine (B192298) receptor 1 (RyR1), the main Ca²⁺ release channel in the SR.[1][2][4] This guide provides an in-depth analysis of dantrolene's molecular interactions with ryanodine receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways to support advanced research and drug development.
Core Mechanism of Action
Dantrolene exerts its muscle-relaxant effect by directly binding to the RyR1 channel.[1][2] This interaction reduces the channel's open probability, thereby suppressing the excessive release of Ca²⁺ from the SR into the myoplasm.[1][5][6][7] This inhibitory action is highly selective for the RyR1 and RyR3 isoforms, with minimal effect on the cardiac RyR2 isoform under normal physiological conditions.[5][8][9] Recent cryo-electron microscopy studies have revealed that dantrolene binds to the cytoplasmic assembly of the RyR1 channel, specifically interacting with residues within the P1 domain (W882, W996, and R1000).[5][6][7] This allosteric binding site is distant from the ion gate, and its occupation by dantrolene restricts the movement of the central activation module, effectively stabilizing the channel in a closed or less active state.[5][6][7]
The inhibitory effect of dantrolene is often dependent on cellular conditions. The presence of calmodulin (CaM) and adenine (B156593) nucleotides is crucial for its action on RyR1.[8][9] Interestingly, while RyR2 is generally considered insensitive, studies have shown that it can be inhibited by dantrolene in the presence of CaM, suggesting a more complex regulatory mechanism than previously understood.[10][11]
Quantitative Analysis of Dantrolene-RyR Interaction
The interaction between dantrolene and ryanodine receptors has been quantified through various in vitro assays. The following tables summarize key binding affinity and inhibitory concentration data from the literature.
| Parameter | Receptor/Preparation | Value | Species | Key Conditions | Reference |
| Ki (Inhibitory Constant) | RyR1 / Isolated SR Vesicles | ~150 nM | Pig | Media simulating resting myoplasm | [3][4] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | RyR2 / Single Channel Recordings | 0.16 ± 0.03 µM | Sheep | Requires 100 nM Calmodulin | [4][10][11] |
| IC₅₀ | RyR2 / Mouse Cardiomyocytes (Ca²⁺ Wave Frequency) | 0.42 ± 0.18 µM | Mouse | Requires 100 nM Calmodulin | [4][11] |
| IC₅₀ | RyR2 / Mouse Cardiomyocytes (Ca²⁺ Wave Amplitude) | 0.19 ± 0.04 µM | Mouse | Requires 100 nM Calmodulin | [11] |
| IC₅₀ | RyR1 (R2163C MH Mutant) / HEK293 Cells | 0.26 µM | ER Ca²⁺ Leakage Assay | [12] | |
| IC₅₀ (Azumolene, a dantrolene analog) | RyR1 (R2163C MH Mutant) / HEK293 Cells | 0.41 µM | ER Ca²⁺ Leakage Assay | [12] | |
| IC₅₀ | WT RyR1 / [³H]ryanodine binding | ~1 µM | 30 µM Ca²⁺ | [7] | |
| IC₅₀ | W996A RyR1 Mutant / [³H]ryanodine binding | >10 µM | 30 µM Ca²⁺ | [7] | |
| IC₅₀ | R1000A RyR1 Mutant / [³H]ryanodine binding | >10 µM | 30 µM Ca²⁺ | [7] |
Table 1: Quantitative data on dantrolene's inhibitory effects on ryanodine receptors.
| Effect | Receptor/Preparation | Observation | Dantrolene Conc. | Reference |
| [³H]ryanodine Binding | MH-mutant RyR1 (Arg⁶¹⁵ -> Cys) | Reversed a 3-fold decrease in Kd | 10 µM | [8][9] |
| ⁴⁵Ca²⁺ Release Half-Time | Normal & MH Pig SR Vesicles | Increased ~3.5-fold | [3] | |
| [³H]dantrolene Binding | Cardiac SR (RyR2) | Enhanced ~2-fold | In the presence of ≥10 mM EGTA |
Table 2: Additional quantitative effects of dantrolene on RyR function.
Key Experimental Protocols
[³H]Ryanodine Binding Assay
This assay is a cornerstone for studying RyR channel activity, as [³H]ryanodine preferentially binds to the open state of the channel. Dantrolene's ability to inhibit this binding reflects its capacity to close or stabilize the closed state of the RyR1 channel.[13]
-
Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from skeletal muscle (e.g., rabbit or pig) or microsomes are prepared from HEK293 cells expressing the RyR1 of interest.[7][13]
-
Binding Buffer: A typical buffer contains 20 mM HEPES or MOPSO (pH 7.0-7.4), 150-170 mM KCl or NaCl, protease inhibitors, and a defined free Ca²⁺ concentration buffered with EGTA.[7][13] 1 mM AMP-PCP (a non-hydrolyzable ATP analog) is often included.[7]
-
Procedure:
-
Incubate the SR/microsomal preparation with ~5 nM [³H]ryanodine in the binding buffer.
-
Add various concentrations of dantrolene (or vehicle control). To determine non-specific binding, a parallel set of tubes with a high concentration of unlabeled ryanodine is included.
-
Incubate the mixture for 1-2 hours at 37°C to reach equilibrium.[7][13]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[14][13]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by plotting specific binding against the dantrolene concentration and fitting the data to a dose-response curve.[13]
Intracellular Calcium Imaging
This technique allows for real-time monitoring of Ca²⁺ dynamics in live cells, providing direct functional evidence of dantrolene's inhibitory effect on SR Ca²⁺ release.
-
Cell Preparation: Culture cells (e.g., primary myotubes or HEK293 cells expressing RyRs) on glass coverslips.[15][16]
-
Dye Loading:
-
Load cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single-wavelength).[15][16][17][18] A typical loading solution contains 1-5 µM of the dye in a physiological buffer (e.g., HBSS or Ringer's solution).[16][17]
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[15][17]
-
Wash the cells to remove extracellular dye and allow for an additional 30 minutes for complete de-esterification of the dye inside the cells.[15]
-
-
Procedure:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope.
-
Acquire a stable baseline fluorescence recording while perfusing with physiological buffer.
-
Perfuse the cells with a buffer containing the desired concentration of dantrolene (e.g., 10-50 µM). A pre-incubation of 10-30 minutes is common.[15][17]
-
While recording, stimulate the cells with an agonist (e.g., caffeine (B1668208) to directly activate RyRs, or high K⁺ to depolarize the membrane) to induce Ca²⁺ release.[15]
-
-
Data Analysis: The change in fluorescence intensity (or ratio for Fura-2) is used to quantify the intracellular Ca²⁺ concentration. The effect of dantrolene is determined by comparing the amplitude and frequency of Ca²⁺ transients before and after drug application.
Single-Channel Recordings (Planar Lipid Bilayer)
This electrophysiological technique provides the highest resolution for studying the activity of a single RyR channel, allowing for direct observation of dantrolene's effect on channel open probability (Po) and gating kinetics.
-
Preparation: SR vesicles containing RyRs are isolated. A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Channel Incorporation: SR vesicles are added to the cis (cytoplasmic) chamber. The fusion of a vesicle with the bilayer incorporates an RyR channel.
-
Recording Solutions: The cis chamber solution mimics the cytoplasm and contains buffers (e.g., HEPES), ions (e.g., Cs⁺ or K⁺), a defined Ca²⁺ concentration, and modulators like ATP and Calmodulin.[10][19][20] The trans (luminal) chamber solution mimics the SR lumen.
-
Procedure:
-
Record baseline channel activity at a set holding potential (e.g., +40 mV).[10]
-
Add dantrolene to the cis chamber to the desired final concentration.
-
Record channel activity in the presence of dantrolene.
-
Perform a washout to confirm the reversibility of the effect.
-
-
Data Analysis: The primary measured parameter is the open probability (Po). Dwell-time histograms for open and closed states are also analyzed. Dantrolene's effect is quantified as the percentage reduction in Po.[10][20] A key finding is that the inhibitory effect of dantrolene in this cell-free system is dependent on the presence of Calmodulin.[10][11]
Signaling Pathways and Experimental Workflows
Caption: Dantrolene's mechanism in muscle cells.
References
- 1. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enhanced Excitation-Coupled Calcium Entry in Myotubes Expressing Malignant Hyperthermia Mutation R163C Is Attenuated by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Dantrolene on Steps of Excitation-Contraction Coupling in Mammalian Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
